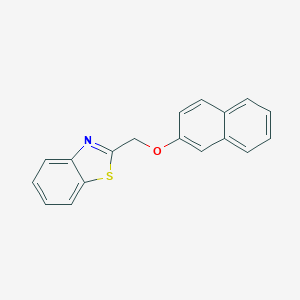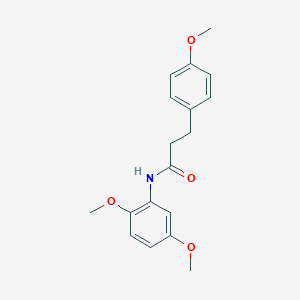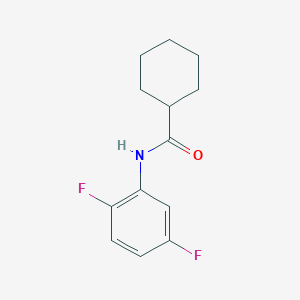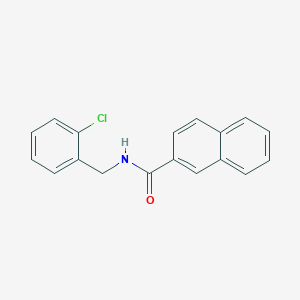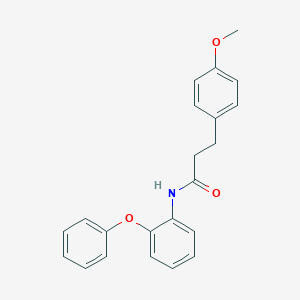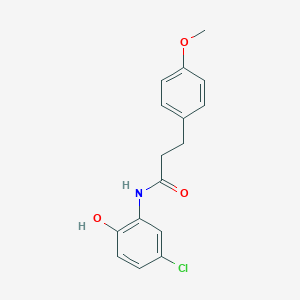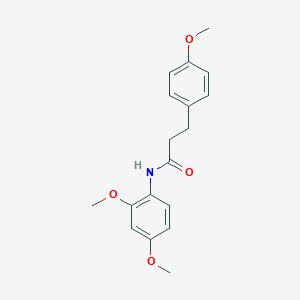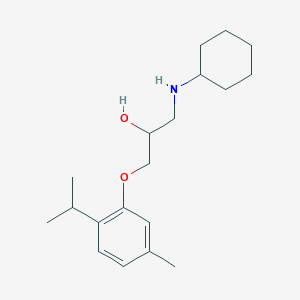
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2 adrenergic receptor activation and blockade.
Mechanism of Action
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 acts as a selective antagonist of the β2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are normally activated by β2 adrenergic receptor agonists. This results in a decrease in the physiological effects that are normally mediated by β2 adrenergic receptor activation.
Biochemical and Physiological Effects:
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, reduce bronchodilation, and inhibit lipolysis. It has also been shown to decrease insulin secretion and glucose uptake in skeletal muscle.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 in lab experiments is its high selectivity for the β2 adrenergic receptor. This allows researchers to specifically study the effects of β2 adrenergic receptor blockade without affecting other adrenergic receptors. One limitation of using 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 is its relatively short half-life, which requires frequent dosing in experiments.
Future Directions
There are a number of future directions for research involving 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551. One area of research is the role of β2 adrenergic receptors in the development and progression of various diseases, including asthma, chronic obstructive pulmonary disease, and heart failure. Another area of research is the development of new drugs that target β2 adrenergic receptors with greater selectivity and efficacy. Finally, there is ongoing research into the mechanisms underlying the physiological and biochemical effects of β2 adrenergic receptor activation and blockade.
Synthesis Methods
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2-isopropyl-5-methylphenol with cyclohexylamine to form the corresponding amine. This amine is then reacted with epichlorohydrin to form a cyclic ether intermediate, which is subsequently reacted with 2-propanol and hydrochloric acid to form 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551.
Scientific Research Applications
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2 adrenergic receptor activation and blockade. It has been used to study the role of β2 adrenergic receptors in various physiological processes, including cardiovascular function, pulmonary function, and glucose metabolism.
properties
IUPAC Name |
1-(cyclohexylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-14(2)18-10-9-15(3)11-19(18)22-13-17(21)12-20-16-7-5-4-6-8-16/h9-11,14,16-17,20-21H,4-8,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXERKKHNSNOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



